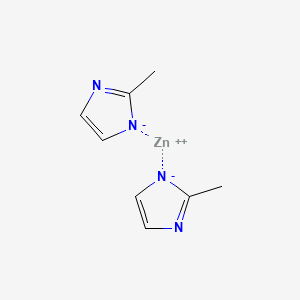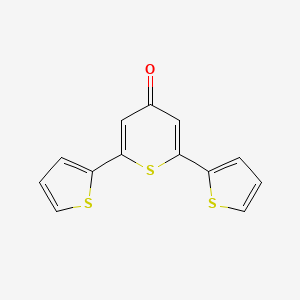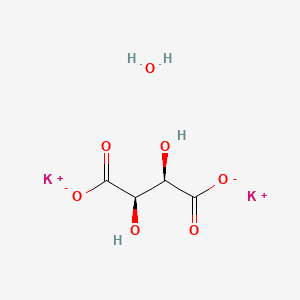
Potassium tartrate hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium tartrate hemihydrate, also known as dithis compound, is the dipotassium salt of tartaric acid. It is a semi-organic compound with the chemical formula ( K_2C_4H_4O_6 \cdot 0.5H_2O ). This compound is known for its colorless, slightly opaque crystals and is often used in various scientific and industrial applications .
作用机制
Target of Action
Potassium tartrate hemihydrate, also known as dithis compound, is a salt of tartaric acid . It is primarily used in the food industry as an emulsifier and pH control agent . It is also used in the hydrothermal synthesis of metal-organic coordination polymers .
Mode of Action
It is known that it can interact with its targets through its carboxylate groups . These groups can form hydrogen bonds with other molecules, allowing this compound to act as a bridging ligand in the formation of coordination polymers .
Biochemical Pathways
It can affect the ph of the environment, which can indirectly influence various biochemical reactions .
Pharmacokinetics
As a salt, it is expected to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is its ability to alter the pH of its environment . This can have various effects depending on the specific context. For example, in food products, it can help to control the growth of microorganisms and influence the texture and taste of the food .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility and therefore its effectiveness as an emulsifier can be affected by temperature . Additionally, its ability to act as a pH control agent can be influenced by the presence of other substances in the environment .
生化分析
Biochemical Properties
Potassium tartrate hemihydrate plays a role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that potassium, a component of this compound, plays a crucial role in maintaining cell function, including cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to exhibit changes in its effects over time . It has been observed that the irradiated this compound exhibits an electron paramagnetic resonance (EPR) spectrum with three lines recorded at room and high temperatures
Dosage Effects in Animal Models
While there is some evidence of its use in medical applications , specific studies examining threshold effects, toxic or adverse effects at high doses, and other dosage-related effects in animal models are lacking.
Metabolic Pathways
While it is known that potassium plays a crucial role in various metabolic processes
Transport and Distribution
While potassium is known to be crucial for maintaining cell function
Subcellular Localization
While it is known that potassium plays a crucial role in various cellular processes
准备方法
Synthetic Routes and Reaction Conditions: Potassium tartrate hemihydrate can be synthesized by reacting tartaric acid with potassium carbonate in a 1:1 molar ratio. The reaction is typically carried out in double-distilled water. For example, 6.9 grams of potassium carbonate and 7.5 grams of tartaric acid are dissolved separately in 50 milliliters of distilled water. The solutions are then mixed, and the resulting mixture is allowed to crystallize through solvent evaporation .
Industrial Production Methods: The mixture undergoes filtration, purification, precipitation, and drying to obtain the final product .
化学反应分析
Types of Reactions: Potassium tartrate hemihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium carbonate and carbon dioxide.
Reduction: It can be reduced to form potassium bitartrate.
Substitution: It can participate in substitution reactions to form different tartrate salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Reacting with different metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Potassium carbonate and carbon dioxide.
Reduction: Potassium bitartrate.
Substitution: Various metal tartrate salts depending on the metal used.
科学研究应用
Potassium tartrate hemihydrate has a wide range of applications in scientific research:
Biology: It is used in biochemical assays and as a stabilizer in enzyme reactions.
相似化合物的比较
Potassium bitartrate (cream of tartar): The potassium acid salt of tartaric acid, used in baking and as a stabilizer in various food products.
Potassium sodium tartrate (Rochelle salt): A double salt of tartaric acid, used in piezoelectric devices and as a reagent in biochemical assays.
Antimony potassium tartrate (tartar emetic): A compound used historically as an emetic and in the treatment of certain parasitic diseases.
Uniqueness: Potassium tartrate hemihydrate is unique due to its semi-organic nature and its ability to form non-linear optical materials. Its favorable thermal stability and wide transmission bandwidth make it suitable for use in photonic devices, distinguishing it from other similar compounds .
属性
CAS 编号 |
6100-19-2 |
|---|---|
分子式 |
C8H10K4O13 |
分子量 |
470.55 g/mol |
IUPAC 名称 |
tetrapotassium;(2R,3R)-2,3-dihydroxybutanedioate;hydrate |
InChI |
InChI=1S/2C4H6O6.4K.H2O/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;;;1H2/q;;4*+1;/p-4/t2*1-,2-;;;;;/m11...../s1 |
InChI 键 |
FRFCDHONTUJIBX-JEPRPBJASA-J |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+] |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+].[K+] |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[K+].[K+].[K+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the EPR signal intensity of irradiated potassium tartrate hemihydrate correlate with the absorbed radiation dose?
A2: Research shows a linear relationship between the intensity of the main EPR signal (at g = 2.0032) in irradiated this compound and the absorbed gamma radiation dose []. This linear correlation makes PT suitable for quantifying radiation doses within a specific range.
Q2: Beyond radiation detection, what other applications have been explored for this compound?
A3: this compound plays a key role in developing thermochromic hydrogels. Its presence influences the size of micelles within the hydrogel matrix at different temperatures []. This size change affects light transmittance, enabling the hydrogel to switch from opaque to transparent (reaching 90% transmittance at 550 nm) upon reaching a specific thermochromic transition temperature (TTT) []. This property is valuable for applications like smart windows and temperature monitors [].
Q3: Can the thermochromic transition temperature of hydrogels incorporating this compound be controlled?
A4: Yes, the TTT of these hydrogels can be finely tuned by adjusting the concentration of this compound within the hydrogel []. Studies demonstrate a tunable TTT range from 25 °C to 35 °C by modifying the PT content []. Further control is achievable by introducing specific positive ions (Li+, Na+, K+) during the hydrogel preparation, allowing for precise TTT adjustments with 1 °C accuracy [].
Q4: Has this compound been explored in bioprocessing applications?
A5: Research highlights the use of this compound as a component in optimizing culture media for cellulase production by the fungus Acremonium cellulolyticus []. In a specific medium formulation containing this compound, A. cellulolyticus achieved high cellulase production levels (up to 17.42 FPU/mL) [], demonstrating its potential in enhancing bioprocesses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


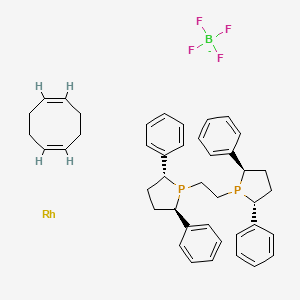
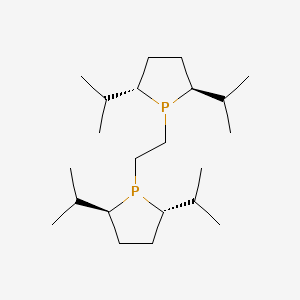
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)

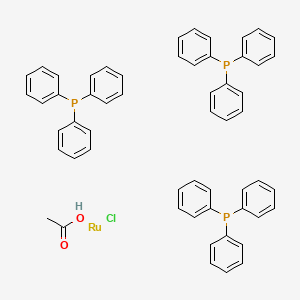
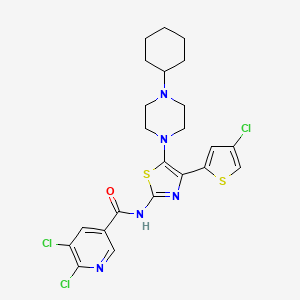
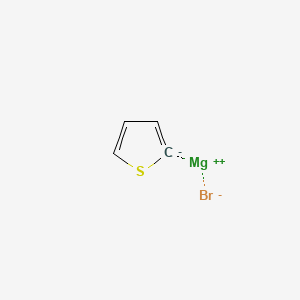
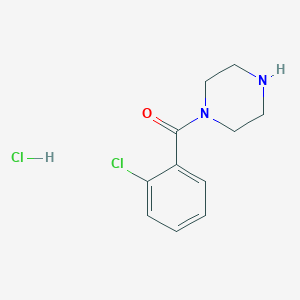

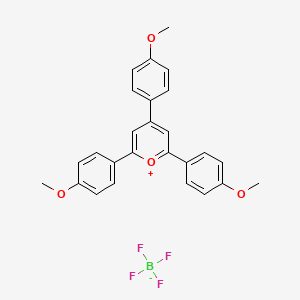
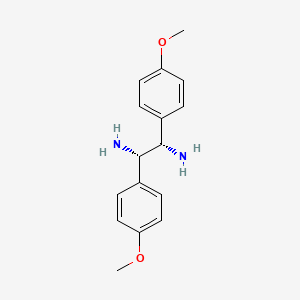
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
